molecular formula C6H11ClF3NO B3049551 [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride CAS No. 2101775-10-2

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride

Cat. No.: B3049551
CAS No.: 2101775-10-2
M. Wt: 205.60
InChI Key: GOWTXUHBQKEZEX-JBUOLDKXSA-N
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Description

Chemical Structure and Properties The compound [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 2101775-10-2) is a chiral pyrrolidine derivative with a molecular formula of C₆H₁₁ClF₃NO and a molecular weight of 205.61 . It features a trifluoromethyl (-CF₃) group at the 4-position of the pyrrolidine ring and a methanol (-CH₂OH) group at the 3-position, with both substituents in the (3R,4R) stereochemical configuration. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical applications.

Applications
This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological or metabolic disorders. Its trifluoromethyl group contributes to metabolic stability and lipophilicity, which are critical for drug bioavailability .

Properties

IUPAC Name

[(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-2-10-1-4(5)3-11;/h4-5,10-11H,1-3H2;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWTXUHBQKEZEX-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(F)(F)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101775-10-2
Record name 3-Pyrrolidinemethanol, 4-(trifluoromethyl)-, hydrochloride (1:1), (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101775-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Hydroxymethylation: The hydroxymethyl group is added to the pyrrolidine ring through a hydroxymethylation reaction.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxymethyl group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Methyl (3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (CAS 2140264-93-1)
  • Key Difference: Replaces the methanol group with a methyl ester (-COOCH₃).
  • Impact : The ester group increases molecular weight (compared to 205.61) and alters reactivity, making it a precursor for further functionalization. Reduced polarity may affect solubility .
[(3R,4R)-4-Methylpyrrolidin-3-YL]methanol Hydrochloride (CAS 2173637-38-0)
  • Key Difference : Substitutes -CF₃ with a methyl (-CH₃) group.
  • Impact: Lower molecular weight (151.63) and reduced electronegativity.

Aromatic Substituents

[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-YL]methanol Hydrochloride (CAS 1217825-86-9)
  • Key Difference : Replaces -CF₃ with a 3-methylphenyl group.
  • Impact : Introduces aromatic π-π interactions, enhancing binding to hydrophobic pockets in enzymes or receptors. Increased steric bulk may reduce conformational flexibility .
{(3S,4R)-4-[2-Fluoro-4-(Trifluoromethyl)Phenyl]pyrrolidin-3-YL}methanol Hydrochloride (CAS 1186647-72-2)
  • Key Difference : Adds a 2-fluoro-4-(trifluoromethyl)phenyl substituent.
  • However, this compound is discontinued, limiting accessibility .

Stereochemical and Positional Isomers

(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride
  • Key Difference : Methyl group at the 5-position instead of 4, with hydroxyl at 3.
  • Impact : Altered ring conformation affects spatial interactions with biological targets. The (3R,5R) configuration may reduce compatibility with binding sites optimized for (3R,4R) isomers .
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-YL]methanol Hydrochloride (CAS 1217704-12-5)
  • Key Difference : 2,5-Difluorophenyl substituent.
  • Impact : Fluorine atoms increase electron-withdrawing effects and lipophilicity, but the substitution pattern may alter binding kinetics compared to -CF₃ .

Functional Group Modifications

[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-YL]methanol Hydrochloride (CAS 1217723-39-1)
  • Key Difference : 3,5-Dimethoxyphenyl group.
  • Impact : Methoxy groups enhance solubility via hydrogen bonding but reduce membrane permeability due to increased polarity .

Comparative Data Table

Compound Name (CAS) Molecular Formula MW Key Substituent Bioavailability Factors
[(3R,4R)-4-(CF₃)pyrrolidin-3-yl]methanol HCl (2101775-10-2) C₆H₁₁ClF₃NO 205.61 -CF₃, -CH₂OH High lipophilicity, metabolic stability
[(3R,4R)-4-CH₃-pyrrolidin-3-yl]methanol HCl (2173637-38-0) C₆H₁₄ClNO 151.63 -CH₃ Lower metabolic stability
[(3S,4R)-4-(3-MePh)pyrrolidin-3-yl]methanol HCl (1217825-86-9) C₁₂H₁₈ClNO 227.73 3-methylphenyl Enhanced hydrophobic interactions
{(3S,4R)-4-[2-F-4-CF₃Ph]pyrrolidin-3-yl}methanol HCl (1186647-72-2) C₁₂H₁₂ClF₄NO 305.68 2-F-4-CF₃Ph Discontinued; high electronegativity

Biological Activity

[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride (CAS: 2101775-10-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : ((3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride
  • Molecular Formula : C6H11ClF3N
  • Molecular Weight : 205.61 g/mol
  • Purity : ≥ 97% .

The compound exhibits significant biological activity primarily through its interaction with bacterial topoisomerases. Recent studies have highlighted its dual inhibitory effects on DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication and transcription. This inhibition leads to potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition Data

Table 1 summarizes the inhibitory activity of this compound against bacterial topoisomerases:

CompoundTarget EnzymeIC50 (nM)MIC (μg/mL)Bacterial Strain
7aDNA gyrase<322 - 16E. coli, K. pneumoniae
7aTopo IV<100<0.03125 - 0.25S. aureus, E. faecalis

The compound was found to have low nanomolar IC50 values against both enzymes, indicating strong dual activity .

Antibacterial Activity

The primary application of this compound is as an antibacterial agent. Its ability to inhibit critical enzymes in bacteria makes it a candidate for treating infections caused by resistant strains. The compound has shown promising results in vitro against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

In studies, the compound demonstrated minimum inhibitory concentration (MIC) values ranging from <0.03125 to 16 μg/mL against these strains .

Potential in Cancer Therapy

While primarily studied for its antibacterial properties, there is emerging interest in the potential anticancer activity of pyrrolidine derivatives. Some structural analogs have shown cytotoxic effects in cancer cell lines, suggesting that further exploration into this area could yield significant findings .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    A recent study evaluated the effectiveness of several pyrrolidine derivatives, including this compound. The findings indicated that compounds with trifluoromethyl substitutions exhibited enhanced solubility and antibacterial potency compared to their non-substituted counterparts .
  • Pharmacokinetic Properties :
    Research has also focused on the pharmacokinetic properties of this compound. The log D value at pH 7.4 was found to be favorable for oral bioavailability, suggesting that it may be suitable for further development into an oral medication .

Q & A

What are the standard synthetic routes for [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride, and how can reaction conditions be optimized for higher enantiomeric purity?

Basic:
The compound is typically synthesized via a multi-step route involving chiral intermediates. For example, PharmaBlock Sciences (Nanjing) reports a method starting from methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride, followed by reduction of the ester group to yield the methanol derivative. Key steps include chiral resolution via HPLC and salt formation with hydrochloric acid .

Advanced:
Optimizing enantiomeric purity requires careful control of reaction parameters. In Example 405 (EP 4 374 877 A2), tetrabutylammonium iodide and N-ethyl-N-isopropylpropan-2-amine were used under inert conditions to minimize racemization during alkylation. Post-synthesis purification via reversed-phase HPLC (MeCN/water with 0.1% formic acid) ensures stereochemical integrity . Contradictions in yield (e.g., 52.7% in vs. 31% in ) highlight the sensitivity of trifluoromethyl-pyrrolidine systems to reaction stoichiometry and temperature .

What analytical methods are most reliable for characterizing the stereochemical configuration and purity of this compound?

Basic:
Chiral HPLC and LCMS are standard. For instance, reports LCMS (m/z 727 [M+H]⁺) and HPLC retention time analysis (1.27 minutes under SMD-TFA05 conditions) to confirm identity and purity . Absolute configuration is often verified via X-ray crystallography of intermediates, as seen in PharmaBlock’s catalog entries .

Advanced:
High-field NMR (e.g., ¹⁹F NMR) can resolve trifluoromethyl group orientation. In , aqueous HCl was used to crystallize the hydrochloride salt, enhancing stereochemical stability for analysis. Discrepancies in purity data (e.g., 97% in vs. lower yields in ) suggest the need for orthogonal methods like circular dichroism (CD) spectroscopy to resolve ambiguous cases .

How should researchers handle contradictions in reported synthetic yields or purity data?

Methodological Approach:

  • Replicate Conditions : Compare reaction scales (e.g., 0.13 mmol in vs. 1.409 mol in ) and solvent systems. Azeotropic removal of toluene in EP 4 374 877 A2 improved yield consistency .
  • Analyze Byproducts : LCMS traces in identified unreacted starting materials, guiding stoichiometric adjustments .
  • Validate Sources : Cross-reference patents (e.g., EP 4 374 877 A2) with PharmaBlock’s protocols to resolve discrepancies in chiral purity claims .

What safety protocols are critical when handling this compound, given its structural and hazardous properties?

Basic:
outlines mandatory precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store in dry, ventilated areas (<25°C) in corrosion-resistant containers.
  • Avoid inhalation of fine powder due to potential respiratory toxicity .

Advanced:
For large-scale reactions (e.g., 609.8 g in ), implement inert gas purging to mitigate flammability risks from methanol byproducts. Emergency response protocols for spills include neutralization with sodium bicarbonate and containment to prevent aquatic toxicity .

How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Heat samples to 40–80°C ( recommends <25°C for storage) and monitor via HPLC for racemization or decomposition .
  • pH Profiling : In , aqueous HCl (1.0 M) stabilized the compound during crystallization, but alkaline conditions may hydrolyze the pyrrolidine ring. Test buffered solutions (pH 1–12) to identify stable ranges .

What strategies are effective for resolving enantiomeric impurities in scaled-up syntheses?

Advanced:

  • Chiral Chromatography : Use YMC-Actus Triart C18 columns () with trifluoroacetic acid (TFA) modifiers to enhance separation of (3R,4R) and (3S,4S) isomers .
  • Dynamic Resolution : In -bromo-2-methoxyethane was added to selectively precipitate the desired enantiomer. This method reduced impurity levels by 31% in one step .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride
Reactant of Route 2
[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride

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